molecular formula C20H26N6O2 B5539399 2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5539399
M. Wt: 382.5 g/mol
InChI Key: CYCGDPXJRDWZLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound of interest, has been demonstrated through various methodologies. A notable approach involves the intramolecular spirocyclization of pyridine substrates, facilitating the construction of the diazaspiro[5.5]undecane framework via activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, one-pot synthesis methods have been developed, leveraging Rh(II)-catalyzed reactions of diazoesters with trimethylsilyl-protected azirines, indicating a versatile pathway for generating complex spirocyclic structures (Koronatov et al., 2019).

Molecular Structure Analysis

The molecular structure of related diazaspiro[5.5]undecane derivatives has been elucidated using single crystal X-ray diffraction, revealing significant insights into their spatial arrangement and intermolecular interactions. These studies provide a foundation for understanding the structural characteristics of the compound , demonstrating the intricacies of spirocyclic and heterocyclic architectures in chemical compounds (Zhu, 2011).

Chemical Reactions and Properties

Research has explored the chemical reactivity and properties of diazaspiro[5.5]undecane derivatives, highlighting their potential in synthesizing novel organic materials and as intermediates in organic synthesis. These studies shed light on the diverse chemical reactivity of such compounds, including their interactions with various reagents and their ability to form complex molecular structures (Ahmed et al., 2012).

Scientific Research Applications

Synthesis of Diazaspiro[5.5]undecane Derivatives

The compound is a part of the broader family of 3,9-diazaspiro[5.5]undecane derivatives, which are synthesized via intramolecular spirocyclization of 4-substituted pyridines. This method involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating the compound's significance in synthetic organic chemistry (Parameswarappa & Pigge, 2011).

Advances in Spiro-heterocyclic Derivatives

Another research area focuses on the synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization. This process highlights the compound's utility in creating complex spiro-heterocycles with potential pharmaceutical applications, showcasing a broad range of biological activities (Islam et al., 2017).

Solid-Phase Synthesis Techniques

Research also delves into microwave-assisted solid-phase synthesis techniques for creating diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes. This innovative approach leverages direct annulation of primary amines with resin-bound bismesylates, underscoring the compound's role in facilitating the development of new solid-phase synthesis methodologies (Macleod et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazole derivatives have been found to exhibit anticancer activities by inhibiting cell proliferation and inducing apoptosis .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications, such as in medicine or materials science. Additionally, studies could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

2-(pyridin-2-ylmethyl)-8-[3-(1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c27-18-5-8-20(14-25(18)12-17-4-1-2-9-22-17)7-3-10-24(13-20)19(28)6-11-26-16-21-15-23-26/h1-2,4,9,15-16H,3,5-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGDPXJRDWZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CC3=CC=CC=N3)CN(C1)C(=O)CCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

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